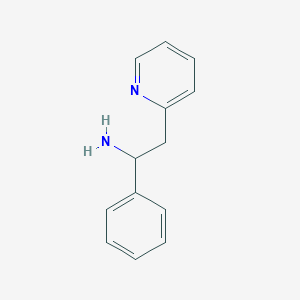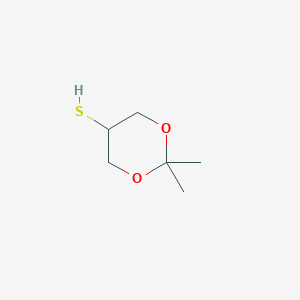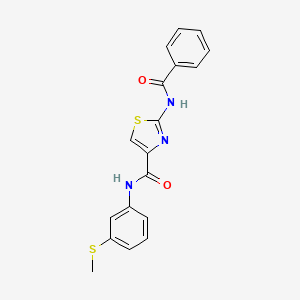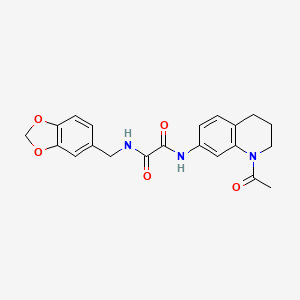
1-Phenyl-2-(pyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(pyridin-2-yl)ethanamine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring), a pyridin-2-yl group (a benzene ring with one carbon atom replaced by a nitrogen atom), and an ethanamine group (a two-carbon chain with an amine group) attached together .Physical And Chemical Properties Analysis
This compound has a boiling point of 160 °C (under a pressure of 2 Torr), a predicted density of 1.097±0.06 g/cm3, and a predicted pKa of 8.29±0.10 . It is soluble in DMSO at a concentration of 100 mg/mL (504.39 mM) .Wissenschaftliche Forschungsanwendungen
Chemical Complexity and Properties
The chemistry of compounds containing pyridine derivatives like 1-Phenyl-2-(pyridin-2-yl)ethanamine is noted for its fascinating variability. Studies have delved into the preparation procedures, properties, and complex formations of such compounds, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This indicates the potential for broad applications and the importance of ongoing research in identifying new analogues and exploring their properties (Boča, Jameson, & Linert, 2011).
Medicinal and Biological Significance
Pyridine derivatives, closely related to this compound, are known for their significant biological activities. These include antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also marks them as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Analytical Chemistry and Chemosensing
Pyridine derivatives demonstrate a high potential in analytical chemistry, particularly as chemosensors. Their ability to bind selectively to various ions and neutral species makes them invaluable in detecting various species in different samples. This highlights their versatility and importance in advancing research and applications in fields such as environmental monitoring, healthcare, and agriculture (Abu-Taweel et al., 2022).
Optoelectronic Applications
Further research points to the use of pyridine derivatives in optoelectronic materials. The incorporation of pyridine fragments into π-extended conjugated systems is valued for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These findings underscore the compound's potential in advancing technology and its role in developing new materials for various electronic applications (Lipunova et al., 2018).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability. Its pKa value of 8.29 indicates that it is a weak base, which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature is recommended to be at -20°C , suggesting that it may degrade at higher temperatures. Furthermore, its solubility in DMSO indicates that it may be more effective in certain solvents compared to others.
Eigenschaften
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQWDCOOWEXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B2937067.png)
![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2937069.png)



![Methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2937075.png)



![3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2937082.png)
![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)